molecular formula C21H42O2 B163423 Heneicosanoic acid CAS No. 2363-71-5

Heneicosanoic acid

Cat. No.: B163423
CAS No.: 2363-71-5
M. Wt: 326.6 g/mol
InChI Key: CKDDRHZIAZRDBW-UHFFFAOYSA-N
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Scientific Research Applications

Heneicosanoic acid has several applications in scientific research:

Safety and Hazards

The product does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies . No protective equipment is needed under normal use conditions .

Future Directions

Heneicosanoic acid has shown relevance in the production of foams, paints, and related viscous materials . Its potential applications in other fields could be a subject of future research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Heneicosanoic acid can be synthesized in the laboratory through the permanganate oxidation of 1-docosene (CH₃(CH₂)₁₉CH=CH₂) . This method involves the use of potassium permanganate as an oxidizing agent under controlled conditions to yield the desired carboxylic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the oxidation of long-chain alkenes or alcohols. The process typically requires stringent reaction conditions, including controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Heneicosanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce shorter-chain carboxylic acids or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

    Substitution: The hydrogen atoms in the alkyl chain can be substituted with halogens or other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Esterification: Sulfuric acid, hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), radical initiators.

Major Products:

    Oxidation: Shorter-chain carboxylic acids.

    Reduction: Heneicosanol.

    Esterification: Heneicosanoate esters.

    Substitution: Halogenated heneicosanoic acids.

Properties

IUPAC Name

henicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDDRHZIAZRDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021595
Record name Heneicosanoic acid
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Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Sigma-Aldrich MSDS], Solid
Record name Henicosanoic acid
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Record name Heneicosanoic acid
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CAS No.

2363-71-5
Record name Heneicosanoic acid
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Record name Heneicosanoic acid
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Record name Heneicosanoic acid
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Record name Henicosanoic acid
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Record name HENEICOSANOIC ACID
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Record name Heneicosanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 - 76 °C
Record name Heneicosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of heneicosanoic acid?

A1: this compound has the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol.

Q2: Are there any unique spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not extensively detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) proves highly effective in identifying and characterizing this compound within complex mixtures, particularly in analyzing fatty acid profiles of various biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Is this compound found in any specific natural sources?

A3: Research indicates that this compound is present in various natural sources. For instance, it was identified in significant amounts in the sea cucumber species Holothuria scabra [] and was also found in the seed kernels of Annona squamosa Linn. []. Additionally, it is a component of the seed oil of Tephrosia vogelii Hook f., a plant with potential nutritional value. []

Q4: Does this compound exhibit any notable biological effects?

A4: Research suggests potential links between this compound and biological processes. One study found altered levels of this compound in the follicular fluid of lactating cows compared to non-lactating cows and heifers. [] Another study demonstrated that a diet supplemented with purple corn extract led to increased this compound concentrations in hen eggs. [] While these findings suggest a role for this compound, further research is needed to fully understand its biological functions and implications.

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